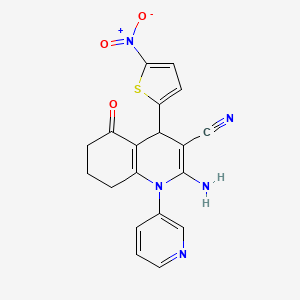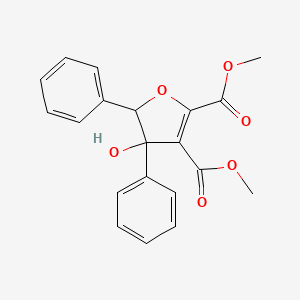![molecular formula C8H6BrIN4O B4330164 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4330164.png)
4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a highly potent and selective inhibitor of the protein kinase C (PKC) isozymes, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound has attracted considerable attention from the scientific community due to its potential applications in cancer therapy and other diseases.
Mécanisme D'action
The mechanism of action of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole involves the inhibition of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole isozymes. 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazoles are a family of serine/threonine kinases that play a crucial role in signal transduction pathways. They are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazoles by 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole leads to the disruption of these processes, resulting in the growth inhibition and apoptosis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole have been extensively studied. The compound has been shown to inhibit the activity of various 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole isozymes, including 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazoleα, 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazoleβ, 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazoleγ, 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazoleδ, and 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazoleε. Moreover, the compound has been shown to induce the phosphorylation of various proteins, such as p53, Akt, and ERK1/2, which are involved in the regulation of cell survival and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole in lab experiments include its high potency and selectivity for 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole isozymes, as well as its potential applications in cancer therapy and other diseases. However, the compound has some limitations, including its relatively high cost, the need for specialized equipment for its synthesis and purification, and the potential for toxicity and side effects.
Orientations Futures
There are several future directions for the research on 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole. One direction is to further investigate its mechanism of action and the signaling pathways involved in its anticancer effects. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Moreover, the development of more potent and selective inhibitors of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole isozymes based on the structure of 4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is an area of active research.
Applications De Recherche Scientifique
4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anticancer effects by inducing cell cycle arrest and apoptosis, as well as by inhibiting the migration and invasion of cancer cells. Moreover, the compound has been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin and cisplatin.
Propriétés
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN4O/c9-6-1-12-14(3-6)8(15)5-13-4-7(10)2-11-13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQROKSNBYKFANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(=O)CN2C=C(C=N2)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-1H-pyrazol-1-yl)-2-(4-iodo-1H-pyrazol-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-cyano-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate](/img/structure/B4330081.png)
![ethyl 4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate](/img/structure/B4330084.png)
![2-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4330092.png)


![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4330132.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4330139.png)
![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dimethyl-6-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4330143.png)

![10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4330149.png)
![N,N,N',N'-tetraethyl-P-phenyl-N''-tetrazolo[5,1-a]phthalazin-6-ylphosphonimidic diamide](/img/structure/B4330157.png)
![4-amino-6-(4-ethoxyphenyl)-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330159.png)
![4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4330182.png)
![5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid](/img/structure/B4330191.png)